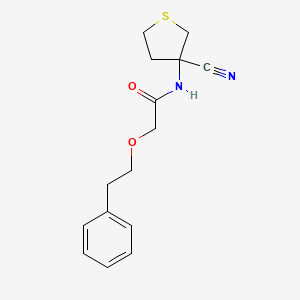

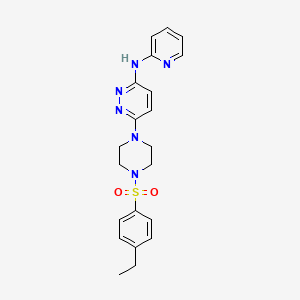

![molecular formula C20H13Cl2N3O B2498702 N-[4-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide CAS No. 476633-99-5](/img/structure/B2498702.png)

N-[4-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis The synthesis of benzimidazole derivatives often involves reactions that build the benzimidazole core through cyclization processes. For instance, a series of novel benzimidazoles derived from indole were synthesized as selective neuropeptide Y Y1 receptor antagonists, utilizing a structure-activity relationship approach to optimize affinity for the receptor. These synthesis efforts are part of broader research aimed at developing anti-obesity drugs (Zarrinmayeh et al., 1998). Another approach involved the synthesis of N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide derivatives through the Mannich reaction, indicating the versatility of this method in benzimidazole synthesis (Sethi et al., 2018).

Molecular Structure Analysis Molecular structure analysis of benzimidazole derivatives reveals their conformation and potential for forming intermolecular bonds. For example, the molecule of 3,5-bis{4-[(benzimidazol-1-yl)methyl]phenyl}-4H-1,2,4-triazol-4-amine has an antiperiplanar conformation, forming two-dimensional networks via hydrogen bonds (Li et al., 2012).

Chemical Reactions and Properties Benzimidazole derivatives undergo various chemical reactions that underscore their reactivity and functional versatility. For example, the synthesis of (1H-benzimidazol-2-yl-methyl)phosphonate and its acid-base properties highlight the compound's ability to form intramolecular hydrogen bonds in aqueous solutions (Sánchez-Moreno et al., 2003).

Physical Properties Analysis The physical properties of benzimidazole derivatives, such as melting points, solubility, and crystalline structure, are essential for understanding their behavior in various conditions. The synthesis of methyl 1-n-butyl-2-(3,4-dichlorophenyl)-1H-benzimidazole-5-carboxylate provides insight into the molecule's twisted structure and intermolecular C—H⋯O interactions forming chains in the crystal structure (Arslan et al., 2004).

Chemical Properties Analysis The chemical properties of benzimidazole derivatives, such as their reactivity with other chemical species, potential for substitution reactions, and the formation of complexes with metals, are crucial for their application in various fields. The reaction of N-chlorobenzamidine with dimethyl sulfide to form N-benzimidoylaminodimethylsulfonium chloride illustrates the reactivity of benzimidazole derivatives and their potential to form new compounds with unique properties (Fuchigami & Odo, 1977).

Aplicaciones Científicas De Investigación

Organic Synthesis Applications

N-[4-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide and its derivatives have been utilized in the synthesis of complex organic molecules. For instance, research conducted by Fuchigami and Odo highlighted the reactivity of N-chlorobenzamidine derivatives in forming N-benzimidoylaminodimethylsulfonium chloride, leading to the quantitative production of N-benzimidoyl-S,S-dimethylsulfilimine. This pathway is significant for preparing 1,2,4-oxadiazoles, showcasing the compound's utility in organic synthesis (Fuchigami & Odo, 1977).

Antimicrobial and Anticancer Potential

The antimicrobial and anticancer activities of benzimidazole derivatives, including this compound, have been extensively studied. Desai et al. explored the synthesis of various benzimidazole derivatives demonstrating significant antibacterial and antifungal activities, indicating the potential of these compounds in developing new antimicrobial agents (Desai, Bhavsar, & Baldaniya, 2009). Additionally, Ghani and Mansour investigated palladium(II) and platinum(II) complexes containing benzimidazole ligands, revealing their promising anticancer properties and highlighting the role of these complexes in cancer therapy (Ghani & Mansour, 2011).

Mecanismo De Acción

Target of Action

Benzimidazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activity . They are present in various antiparasitic, fungicidal, anthelmintic, and anti-inflammatory drugs .

Mode of Action

Benzimidazole derivatives have been reported to exhibit various modes of action depending on their specific structure and the target they interact with .

Biochemical Pathways

Benzimidazole derivatives have been reported to affect various biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

Benzimidazole derivatives have been reported to have favorable pharmacokinetic profiles .

Result of Action

Benzimidazole derivatives have been reported to exhibit various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Direcciones Futuras

Benzimidazole derivatives are a promising class of compounds in medicinal chemistry, and there is ongoing research to develop new derivatives with improved pharmacological properties . Future research may also focus on exploring new synthetic routes and improving the efficiency of existing synthesis methods .

Propiedades

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl2N3O/c21-13-7-10-15(16(22)11-13)20(26)23-14-8-5-12(6-9-14)19-24-17-3-1-2-4-18(17)25-19/h1-11H,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWQJHIFPCMYHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

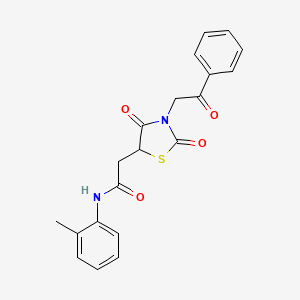

![ethyl 3-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B2498619.png)

amine](/img/structure/B2498625.png)

![N-isopropyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2498628.png)

![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2498632.png)

![N-[1-(4-fluoro-3-methylphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-indole-5-carboxamide](/img/structure/B2498637.png)

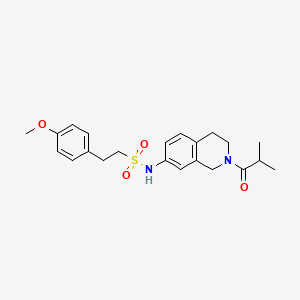

![ethyl 3-({(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2498639.png)